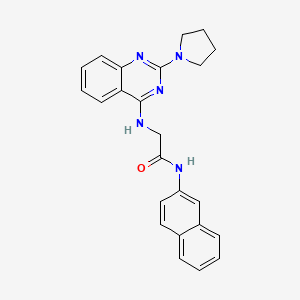
Influenza A virus-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Influenza A virus-IN-5 is a compound that has garnered significant attention in the field of virology and medicinal chemistry. It is primarily studied for its potential to inhibit the replication of Influenza A virus, a pathogen responsible for seasonal flu outbreaks and pandemics. The compound’s unique structure and mechanism of action make it a promising candidate for antiviral drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Influenza A virus-IN-5 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The process often starts with the selection of appropriate starting materials, which undergo various chemical transformations such as nucleophilic substitution, oxidation, and reduction. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for the purification and characterization of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Influenza A virus-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of antiviral activity.
Reduction: Reduction reactions can modify the functional groups in the compound, potentially enhancing its efficacy.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, with specific solvents and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions are various derivatives of this compound, each with unique structural and functional properties. These derivatives are often screened for their antiviral activity to identify the most potent candidates.
Aplicaciones Científicas De Investigación
Chemistry
In the field of chemistry, Influenza A virus-IN-5 is used as a model compound to study the mechanisms of antiviral agents. Researchers investigate its chemical properties, reactivity, and interactions with other molecules to gain insights into the design of more effective antiviral drugs.
Biology
Biologically, the compound is studied for its ability to inhibit the replication of Influenza A virus in cell cultures and animal models. It serves as a valuable tool for understanding the virus’s life cycle and identifying potential targets for therapeutic intervention.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Clinical trials are conducted to evaluate its safety, efficacy, and pharmacokinetics in humans. The compound’s ability to reduce viral load and alleviate symptoms of influenza makes it a promising candidate for drug development.
Industry
Industrially, the compound is used in the development of diagnostic assays and antiviral formulations. Its unique properties make it suitable for incorporation into various pharmaceutical products aimed at preventing and treating influenza infections.
Mecanismo De Acción
Influenza A virus-IN-5 exerts its antiviral effects by targeting specific proteins and pathways involved in the replication of Influenza A virus. The compound binds to viral enzymes, inhibiting their activity and preventing the virus from replicating. Key molecular targets include the viral polymerase and neuraminidase, which are essential for viral RNA synthesis and release of new virions, respectively. By disrupting these processes, this compound effectively reduces viral replication and spread.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Influenza A virus-IN-5 include:
Oseltamivir: A neuraminidase inhibitor used to treat and prevent influenza.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
Uniqueness
What sets this compound apart from these compounds is its unique structure and dual mechanism of action. Unlike traditional neuraminidase inhibitors, this compound targets multiple viral proteins, making it less susceptible to resistance development. Additionally, its broad-spectrum activity against various strains of Influenza A virus enhances its potential as a versatile antiviral agent.
Propiedades
Fórmula molecular |
C24H23N5O |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
N-naphthalen-2-yl-2-[(2-pyrrolidin-1-ylquinazolin-4-yl)amino]acetamide |
InChI |
InChI=1S/C24H23N5O/c30-22(26-19-12-11-17-7-1-2-8-18(17)15-19)16-25-23-20-9-3-4-10-21(20)27-24(28-23)29-13-5-6-14-29/h1-4,7-12,15H,5-6,13-14,16H2,(H,26,30)(H,25,27,28) |
Clave InChI |
OHFNOFQDPXOTIO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC3=CC=CC=C3C(=N2)NCC(=O)NC4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




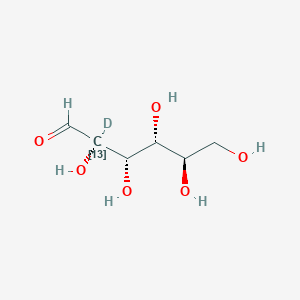
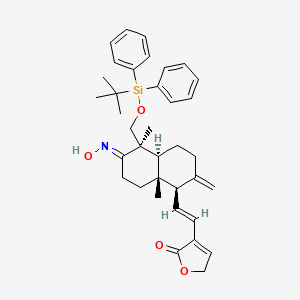

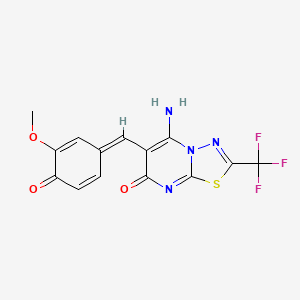
![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)


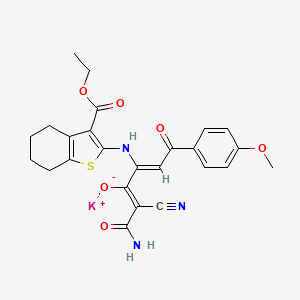
![[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)

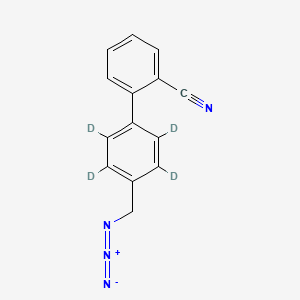
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)
